molecular formula C3H6O4 B3427537 Glyceric acid CAS No. 600-19-1

Glyceric acid

Cat. No.: B3427537
CAS No.: 600-19-1
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-UHFFFAOYSA-N
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Description

Glyceric acid, also known as 2,3-dihydroxypropanoic acid, is a naturally occurring three-carbon sugar acid. It is classified as a chiral compound and exists in two enantiomeric forms: D-glyceric acid and L-glyceric acid. This compound is significant in various biochemical pathways, including glycolysis, where it serves as an intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceric acid is primarily produced through the oxidation of glycerol. One common method involves the use of nitric acid as an oxidant. The reaction proceeds as follows: [ \text{HOCH}_2\text{CH(OH)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{HOCH}_2\text{CH(OH)CO}_2\text{H} + \text{H}_2\text{O} ] Catalytic oxidation methods have also been developed, utilizing catalysts such as platinum-ruthenium on mesoporous materials under base-free conditions .

Industrial Production Methods: Industrial production of this compound often involves microbial processes. For instance, the acetic acid bacterium, Acetobacter tropicalis, can be used to convert glycerol into this compound through oxidative fermentation. This method is advantageous due to its sustainability and lower environmental impact compared to chemical oxidation .

Chemical Reactions Analysis

Types of Reactions: Glyceric acid undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form tartronic acid. [ \text{HOCH}_2\text{CH(OH)CO}_2\text{H} + \text{O}_2 \rightarrow \text{HO}_2\text{CCH(OH)CO}_2\text{H} + \text{H}_2\text{O} ]

    Reduction: Reduction of this compound can yield glycerol.

Common Reagents and Conditions:

    Oxidation: Nitric acid, oxygen, and catalytic systems like platinum-ruthenium.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Esterification: Alcohols in the presence of acid catalysts.

Major Products:

Scientific Research Applications

Glyceric acid has diverse applications in scientific research:

Mechanism of Action

Glyceric acid exerts its effects primarily through its role in metabolic pathways. In glycolysis, it is converted into 3-phosphothis compound, which is further metabolized to produce energy. The molecular targets include enzymes involved in glycolysis and amino acid biosynthesis, such as phosphoglycerate kinase and serine hydroxymethyltransferase .

Comparison with Similar Compounds

    Glycerol: A precursor to glyceric acid, involved in lipid metabolism.

    Glyceraldehyde: An intermediate in glycolysis, structurally similar but lacks the carboxylic acid group.

    Tartronic acid: A product of this compound oxidation, containing an additional carboxylic acid group.

Uniqueness of this compound: this compound is unique due to its dual hydroxyl and carboxyl functional groups, making it versatile in various chemical reactions. Its role as an intermediate in essential metabolic pathways also distinguishes it from other similar compounds .

Properties

IUPAC Name

2,3-dihydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPOMFGQQGHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

43110-90-3 (mono-potassium salt)
Record name Glyceric acid
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DSSTOX Substance ID

DTXSID80861979
Record name Glyceric acid
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Molecular Weight

106.08 g/mol
Source PubChem
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CAS No.

473-81-4, 600-19-1
Record name Glyceric acid
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Record name Glyceric acid
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Record name DL-Glyceric acid
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Record name Glyceric acid
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Record name Glyceric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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